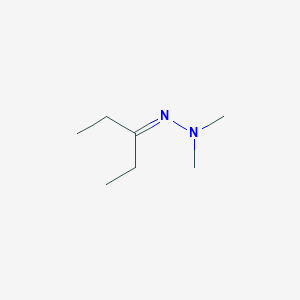

3-Pentanone, dimethylhydrazone

Description

Significance of Dimethylhydrazones as Carbonyl Surrogates in Organic Chemistry

N,N-Dimethylhydrazones are recognized as versatile and effective synthetic equivalents of carbonyl compounds. acs.org Their utility stems from their ability to modify the intrinsic reactivity of the carbonyl group, enabling transformations that are otherwise challenging to achieve. They serve not only as protecting groups but also as activating moieties that facilitate controlled bond formations. rsc.orgtandfonline.com

Hydrazones have been a fundamental part of organic chemistry for more than a century, with their initial synthesis reported in the late 19th century. numberanalytics.comnumberanalytics.com Initially, their formation by the reaction of hydrazine (B178648) derivatives with aldehydes and ketones was primarily used for the purification and characterization of carbonyl compounds. A classic application that highlights their early importance is the Wolff-Kishner reduction, where a hydrazone intermediate is used to deoxygenate a carbonyl group to a methylene (B1212753) group. wikipedia.org Over time, the role of hydrazones expanded from simple derivatives to key intermediates in a wide array of synthetic transformations, including the synthesis of heterocyclic compounds like pyrazoles. numberanalytics.comwikipedia.org

The development of N,N-dimethylhydrazones as synthetic equivalents marked a significant advancement in carbonyl chemistry. acs.org Formed from the condensation of aldehydes or ketones with unsymmetrical dimethylhydrazine (UDMH), these compounds proved to be stable and easily handled derivatives. rsc.org Their importance surged with the pioneering work of chemists like E.J. Corey and Dieter Enders, who demonstrated their utility in C-C bond-forming reactions. oup.com

The key to their function lies in the modification of the electronic nature of the original carbonyl system. The N,N-dimethylamino group increases the acidity of the α-protons compared to the parent ketone. researchgate.net This allows for clean and efficient deprotonation by strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA), to form a resonance-stabilized aza-enolate. This intermediate is a powerful nucleophile that readily reacts with various electrophiles, providing a reliable method for the α-functionalization of the original carbonyl compound. researchgate.netucc.ie Furthermore, N,N-dimethylhydrazones can serve as effective protecting groups for carbonyls due to their stability under various conditions, including complex hydride reduction and hydroboration. rsc.org The carbonyl group can be regenerated under mild conditions after the desired synthetic transformations have been completed. rsc.orgoup.com

3-Pentanone (B124093), dimethylhydrazone is a symmetrically substituted ketone derivative that exemplifies the power of this synthetic strategy. ucla.edu Its structure is particularly useful for studying and applying stereospecific alkylation reactions. ucla.edu

The process begins with the formation of the hydrazone from 3-pentanone and N,N-dimethylhydrazine. rsc.org Treatment of 3-pentanone, dimethylhydrazone with a strong base like lithium diethylamide or LDA results in the formation of the corresponding lithium aza-enolate. ucla.eduacs.org This anion exhibits high nucleophilicity and can be alkylated with a range of electrophiles. Research has shown that alkylation occurs stereospecifically. For instance, the reaction of the aza-enolate of this compound with electrophiles like methyl iodide and benzyl (B1604629) bromide proceeds cleanly to yield the corresponding α-alkylated products. ucla.edu This methodology provides a robust and controlled route to substituted ketones that might be difficult to synthesize directly.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₆N₂ |

| Molar Mass | 128.22 g/mol |

| Appearance | Clear oil |

| CAS Number | 58941-15-4 |

Data sourced from PubChem CID 277538 and other chemical suppliers. rsc.orgoup.comnih.gov

Table 2: Representative α-Alkylation Reactions of this compound

| Electrophile | Product |

|---|---|

| Methyl Iodide | 2-Methyl-3-pentanone, dimethylhydrazone |

| Benzyl Bromide | 2-Benzyl-3-pentanone, dimethylhydrazone |

Data derived from studies on the alkylation of symmetrically substituted ketone dimethylhydrazones. ucla.edu

Overview of the Unique Reactivity Profile of Dimethylhydrazones

The reactivity of N,N-dimethylhydrazones extends beyond their role as enolate precursors. The C=N-N moiety imparts a unique and versatile chemical character to the molecule. researchgate.net The electron-rich double bond and the nitrogen lone pairs allow these compounds to participate in various reactions. nih.gov

Dimethylhydrazones can engage in cycloaddition reactions, acting as components in the synthesis of heterocyclic derivatives. numberanalytics.comnih.gov The nitrogen atoms can also act as ligands for metal catalysts, influencing the outcome of catalytic processes. researchgate.net Furthermore, the hydrazone group itself can be the target of chemical transformations. For example, oxidation of N,N-dimethylhydrazones can lead to the formation of nitriles. mdpi.com

Structure

3D Structure

Properties

CAS No. |

16795-73-6 |

|---|---|

Molecular Formula |

C7H16N2 |

Molecular Weight |

128.22 g/mol |

IUPAC Name |

N-methyl-N-(pentan-3-ylideneamino)methanamine |

InChI |

InChI=1S/C7H16N2/c1-5-7(6-2)8-9(3)4/h5-6H2,1-4H3 |

InChI Key |

LXFGNBFOJJSPPZ-UHFFFAOYSA-N |

SMILES |

CCC(=NN(C)C)CC |

Canonical SMILES |

CCC(=NN(C)C)CC |

Origin of Product |

United States |

Mechanistic Investigations of Dimethylhydrazone Reactivity

Formation and Stability of Dimethylhydrazone-Derived Azaenolates

Azaenolates are the deprotonated form of imines or hydrazones, analogous to the enolates of carbonyl compounds. masterorganicchemistry.com The conversion of 3-pentanone (B124093) dimethylhydrazone into its corresponding azaenolate is typically achieved by treatment with a strong, non-nucleophilic base, such as an organolithium reagent or a lithium amide. bham.ac.uk This process generates a reactive intermediate that can engage with various electrophiles in carbon-carbon bond-forming reactions. 182.160.97

The deprotonation of an unsymmetrical ketone hydrazone can lead to two different regioisomeric azaenolates: the kinetic and the thermodynamic product. masterorganicchemistry.com The kinetic azaenolate is formed by removing the most sterically accessible proton, a process that is rapid and favored under irreversible conditions, such as using a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C). bham.ac.ukyoutube.com Conversely, the thermodynamic azaenolate is the more stable, more substituted product, favored under conditions that allow for equilibrium, such as higher temperatures or the presence of a slight excess of the starting ketone. masterorganicchemistry.com

In the case of 3-pentanone dimethylhydrazone, the parent ketone is symmetrical. Therefore, deprotonation at either α-carbon (C2 or C4) leads to the same regioisomer. However, the resulting carbon-carbon double bond can exist as one of two geometric isomers, (E) or (Z). The ratio of these isomers is determined by the reaction conditions. While specific quantitative thermodynamic and kinetic data for 3-pentanone dimethylhydrazone are not extensively documented in readily available literature, the principles governing its formation follow these established models.

| Factor | Kinetic Control Conditions | Thermodynamic Control Conditions |

|---|---|---|

| Base | Strong, sterically hindered (e.g., LDA, LHMDS) | Strong or weaker, less hindered (e.g., NaH, NaOR), or substoichiometric strong base |

| Temperature | Low (e.g., -78 °C) | Higher (e.g., 0 °C to room temperature) |

| Solvent | Aprotic (e.g., THF) | Protic or aprotic, conditions allowing equilibration |

| Reaction Time | Short | Long |

Once formed, the azaenolate of 3-pentanone dimethylhydrazone exists as a mixture of geometric isomers about the C=C bond (E/Z) and stereoisomers about the C=N bond (syn/anti). Studies on related imine and hydrazone systems have shown that the syn isomer is often thermodynamically favored due to reduced steric repulsion. ucl.ac.uk The stability and geometry of these intermediates are crucial as they directly influence the stereochemical outcome of subsequent reactions. ucl.ac.uk

The nature of the counter-ion (typically Li+) also plays a significant role in the structure and stability of the azaenolate. The lithium cation coordinates to the nitrogen and the α-carbon, influencing the geometry and reactivity of the nucleophile. This coordination can provide a degree of rigidity to the intermediate, which is essential for achieving high levels of stereoselectivity in asymmetric reactions. ucl.ac.uk

For unsymmetrical ketones, regioselectivity is a primary concern. The choice of base and reaction conditions dictates whether deprotonation occurs at the more or less sterically hindered α-carbon. researchgate.net As 3-pentanone is a symmetrical ketone, the challenge of regioselectivity between two different α-carbons is absent. Any deprotonation event at the α-position yields the same constitutional isomer of the azaenolate. The primary selectivity issue in this specific case revolves around the stereoselectivity of the azaenolate double bond (E vs. Z), which is influenced by the steric environment created by the N,N-dimethylamino group and the ethyl group, as well as the base used for deprotonation.

Reaction Pathways in Dimethylhydrazone Transformations

The synthetic utility of 3-pentanone dimethylhydrazone is realized through the reaction of its azaenolate with electrophiles, most commonly in alkylation reactions. These transformations provide a reliable method for constructing new carbon-carbon bonds at the α-position of the original ketone.

The alkylation of the 3-pentanone dimethylhydrazone azaenolate proceeds via a nucleophilic substitution (SN2) mechanism. 182.160.97 The azaenolate, which has significant electron density on the α-carbon, acts as the nucleophile, attacking an electrophilic carbon center, such as that of an alkyl halide. masterorganicchemistry.com This reaction forms a new C-C bond, yielding an alkylated hydrazone. Subsequent hydrolysis of the hydrazone moiety, typically under mild acidic conditions, regenerates the carbonyl group and affords the corresponding α-alkylated 3-pentanone. The use of hydrazones is often preferred over direct enolate alkylation because it can prevent common side reactions like O-alkylation and polyalkylation. ucc.ie

A key application of hydrazone chemistry is in asymmetric synthesis, where a prochiral ketone is converted into a chiral product with high enantiomeric excess. rsc.orgwikipedia.org For the azaenolate of 3-pentanone dimethylhydrazone, alkylation creates a new stereocenter. Asymmetric induction is achieved by performing the deprotonation and/or alkylation in the presence of a chiral ligand. nih.gov

One common strategy involves the use of a chiral diamine, such as (-)-sparteine (B7772259), complexed with the organolithium base. nih.govucc.ie This chiral complex directs the deprotonation and subsequent alkylation to occur from one face of the planar azaenolate intermediate. The mechanism involves the formation of a well-defined, rigid transition state where the chiral ligand creates a stereochemically biased environment. This forces the electrophile to approach from the less sterically encumbered side, resulting in the preferential formation of one enantiomer of the alkylated product. nih.gov While this method has been applied to various ketone hydrazones, achieving high enantioselectivity can be challenging and is highly dependent on the specific substrate, electrophile, and reaction conditions. ucc.ieucc.ie

| Ketone Substrate | Electrophile | Chiral Ligand | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Cyclohexanone | Benzyl (B1604629) bromide | (-)-Sparteine | ~70% | 83:17 |

| Propiophenone | Ethyl iodide | (-)-Sparteine | Moderate | Variable |

| 3-Pentanone | Methyl iodide | (-)-Sparteine | Reported with modest success; specific data varies |

Note: This table presents illustrative data from studies on related ketone hydrazones to demonstrate the general outcomes of the methodology. ucc.ienih.govucc.ie Specific results for 3-pentanone can vary.

Radical and Photochemical Processes

The dimethylhydrazone moiety in 3-pentanone, dimethylhydrazone is a versatile functional group that can participate in a variety of radical and photochemical reactions. These processes typically involve the C=N double bond and the nitrogen lone pairs, leading to the formation of new chemical bonds and structural isomers.

Radical Reactivity

Hydrazones, in general, are known to be active participants in free-radical chemistry. researchgate.net The reactivity of this compound can be inferred from studies on analogous hydrazone structures. These reactions often involve either the addition of a radical to the C=N bond or the formation of a hydrazone-centered radical which can then undergo further transformations.

One significant area of research has been the intermolecular addition of carbon-centered radicals to the C=N bond of N-acylhydrazones, which are structurally related to dimethylhydrazones. nih.gov These additions, often initiated under manganese-, tin-, or boron-mediated conditions, allow for the formation of new carbon-carbon bonds at the former imine carbon. nih.gov

Furthermore, hydrazone-derived N-radicals can be generated and subsequently used in intramolecular reactions. researchgate.net For instance, in systems containing a suitably positioned unsaturated bond, these radicals can undergo cyclization. acs.org A common method involves treating a hydrazone with an initiator like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) at elevated temperatures to generate a hydrazone radical, which then cyclizes to form a carbon-centered radical that is subsequently trapped. acs.org While this compound itself lacks the unsaturation for such intramolecular cyclizations, its C=N bond could be a target for intermolecular radical additions.

Recent advancements have also utilized visible-light photoredox catalysis to generate radicals that can react with hydrazones. researchgate.netnih.gov This methodology allows for reactions such as fluoroalkylation under neutral or reductive conditions. researchgate.net

Table 1: Overview of Potential Radical Reactions Involving the Hydrazone Moiety

| Reaction Type | Description | Initiator/Conditions | Potential Outcome for an Analogous System |

|---|---|---|---|

| Intermolecular Radical Addition | An external radical adds across the C=N double bond. | Alkyl halides with Mn, Sn, or B mediators. nih.gov | Formation of a new C-C bond and a nitrogen-centered radical. |

| Intramolecular Cyclization | A hydrazone-derived N-radical adds to an internal C=C bond. acs.org | TEMPO or DIAD at 100 °C. acs.org | Formation of cyclic products like pyrazolines or tetrahydropyridazines. acs.org |

Photochemical Processes

The photochemistry of N,N-dimethylhydrazones derived from aliphatic ketones is characterized primarily by isomerization around the carbon-nitrogen double bond.

Upon irradiation with ultraviolet (UV) light, typically around 254 nm, the more stable (E)-isomer of an aliphatic N,N-dimethylhydrazone can undergo conversion to the (Z)-isomer. rsc.org This photoisomerization is a reversible process, and the (Z)-isomer can thermally revert to the thermodynamically more stable (E)-form. rsc.org

This E-Z isomerization competes with other photochemical pathways, such as photolysis, which can lead to the fragmentation of the molecule. rsc.org For aliphatic aldehyde N,N-dimethylhydrazones, photolysis can result in the formation of nitriles. rsc.org The relative efficiency of isomerization versus photolysis can depend on the specific structure of the hydrazone.

The electronic structure of hydrazones and their radical cations has been a subject of theoretical and experimental studies to better understand these photochemical behaviors. acs.org For many organic molecules, the absorption of a photon excites the molecule from its ground state to an electronic excited state (e.g., a singlet or triplet state), from which the chemical transformation, such as isomerization, occurs. ethernet.edu.et

Table 2: Photochemical Isomerization of Aliphatic N,N-Dimethylhydrazones

| Process | Description | Conditions | Key Observation |

|---|---|---|---|

| Photoisomerization | Conversion of the (E)-isomer to the (Z)-isomer. rsc.org | UV irradiation (e.g., 254 nm). rsc.org | Reaches a photostationary state containing a mixture of both isomers. |

| Thermal Reversion | Conversion of the (Z)-isomer back to the (E)-isomer. rsc.org | Heating or standing at room temperature. rsc.org | The more thermodynamically stable (E)-isomer is favored. rsc.org |

| Photolysis | Competing fragmentation reaction. rsc.org | UV irradiation (e.g., 254 nm). rsc.org | Can lead to cleavage of the N-N bond and other fragments. |

Asymmetric Transformations Mediated by 3 Pentanone, Dimethylhydrazone Systems

Chiral Auxiliaries in Dimethylhydrazone Chemistry

The use of chiral auxiliaries is a well-established and powerful strategy for asymmetric synthesis. ucc.iewikipedia.org In the context of dimethylhydrazone chemistry, chiral auxiliaries are temporarily incorporated into the molecule to direct the stereoselective formation of new chiral centers. wikipedia.orgsigmaaldrich.com

SAMP/RAMP Hydrazone Methodology and Its Application to Ketone α-Alkylation

A cornerstone of asymmetric α-alkylation of ketones is the methodology developed by E. J. Corey and Dieter Enders, which utilizes the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). wikipedia.orgnih.gov This method transforms achiral ketones into chiral ones with a high degree of stereocontrol. wikipedia.org

The process typically involves a three-step sequence:

Hydrazone Formation: The starting ketone or aldehyde is condensed with the chiral auxiliary (SAMP or RAMP) to form a chiral hydrazone. wikipedia.org

Asymmetric Alkylation: The hydrazone is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a chiral azaenolate. wikipedia.orgchemtube3d.com This intermediate has a rigid, internally chelated structure where the lithium cation coordinates with the methoxy (B1213986) oxygen, forcing the pyrrolidine (B122466) ring to block one face of the azaenolate. nih.govchemtube3d.com Consequently, the subsequent reaction with an electrophile, such as an alkyl halide, occurs selectively from the less sterically hindered face, creating a new stereocenter with high predictability. nih.govacs.org

Cleavage: The alkylated hydrazone is then cleaved, often through ozonolysis or hydrolysis, to release the α-alkylated chiral ketone and recover the chiral auxiliary for reuse. wikipedia.orgacs.org

This methodology is renowned for its broad applicability and the high levels of enantiomeric excess (ee) and diastereomeric excess (de) it delivers for a wide range of ketones and electrophiles. mit.edu The predictability of the stereochemical outcome is a significant advantage, as the choice between SAMP or RAMP determines which enantiomer of the product is formed. nih.gov

Application to 3-Pentanone (B124093), Dimethylhydrazone for Chiral Ketone Synthesis

The SAMP/RAMP methodology has been effectively applied to the asymmetric synthesis of chiral ketones starting from 3-pentanone. While the core methodology uses SAMP or RAMP, the principles extend to understanding the behavior of related dimethylhydrazone systems. A specific application involves the synthesis of (S)-(+)-4-Methyl-3-heptanone from 3-pentanone using the SAMP auxiliary. mit.edu

The process begins with the formation of the 3-pentanone SAMP hydrazone. This is followed by deprotonation with LDA and subsequent alkylation with an appropriate electrophile. The final step is the removal of the chiral auxiliary to yield the chiral ketone. mit.edu This demonstrates that the conformationally flexible acyclic ketone can undergo electrophilic substitution with nearly complete asymmetric induction. mit.edu

Table 1: Asymmetric Synthesis of (S)-4-Methyl-3-heptanone via SAMP-Hydrazone Method mit.edu

| Step | Product | Reagents | Yield | Optical Purity |

|---|---|---|---|---|

| 1. Hydrazone Formation | 3-Pentanone SAMP hydrazone | 3-Pentanone, SAMP | 87% | N/A |

| 2. Alkylation | Alkylated Hydrazone | LDA, n-Propyl iodide | 95% | >95% de |

Chiral Ligand-Controlled Asymmetric Alkylation

An alternative approach to using stoichiometric chiral auxiliaries is the use of catalytic or stoichiometric amounts of a chiral ligand to control the stereochemistry of a reaction. ucc.ie This strategy avoids the need to form and cleave covalent bonds to an auxiliary.

Sparteine-Mediated Asymmetric α-Alkylation of Dimethylhydrazones

A notable development in the asymmetric alkylation of ketones involves the use of simple, non-chiral N,N-dimethylhydrazones in conjunction with a chiral ligand. ucc.ienih.gov The chiral diamine (-)-sparteine (B7772259) has proven to be an effective ligand in this context. ucc.ie This methodology facilitates intermolecular chirality transfer, where a chiral complex formed between an organolithium base and (-)-sparteine directs the deprotonation and subsequent alkylation of the achiral dimethylhydrazone. nih.govucc.ie This represents a significant advancement as it is an effective example of asymmetric alkylation of non-chiral azaenolates. ucc.ie

The reaction proceeds by forming a chiral complex of (-)-sparteine with an organolithium reagent, which then selectively deprotonates the dimethylhydrazone. The resulting chiral lithiated azaenolate complex reacts with an electrophile to produce the enantiomerically enriched α-alkylated hydrazone, which can then be hydrolyzed to the corresponding ketone. nih.govucc.ie

The scope of this methodology has been explored with various electrophiles to synthesize a range of synthetically useful ketones. ucc.ie The success of the sparteine-mediated asymmetric alkylation is dependent on the nature of the electrophile used.

Table 2: Enantiomeric Ratios (er) for the (-)-Sparteine-Mediated Alkylation of Propiophenone Dimethylhydrazone with Various Electrophiles nih.gov

| Entry | Electrophile | Product | Enantiomeric Ratio (er) |

|---|---|---|---|

| 1 | Benzyl (B1604629) bromide | 2-Methyl-1,3-diphenylpropan-1-one | 83:17 |

| 2 | Allyl bromide | 2-Methyl-1-phenylpent-4-en-1-one | 78:22 |

| 3 | Ethyl iodide | 2-Methyl-1-phenylbutan-1-one | 70:30 |

While good enantioselectivities have been achieved with reactive electrophiles like benzyl bromide, the selectivity can be more modest with less reactive ones such as ethyl or methyl iodide. ucc.ienih.gov This indicates that the structure of the electrophile plays a crucial role in the degree of asymmetric induction.

The enantioselectivity of the sparteine-mediated alkylation is highly sensitive to reaction conditions, including the solvent and temperature. nih.govucc.ie The choice of solvent can significantly influence the aggregation state and reactivity of the organolithium species, thereby affecting the stereochemical outcome. researchgate.netrsc.org

Investigations have shown that enantioselectivity is strictly dependent on the reaction temperature. researchgate.net For instance, in related systems, the addition of a Lewis acid at higher temperatures (-10 °C) can cause a dramatic drop in selectivity compared to additions at lower temperatures (-78 °C). researchgate.net In the sparteine-mediated alkylation of dimethylhydrazones, attempts to improve enantioselectivity by exploring different solvent combinations have been a key area of research. ucc.ie An intriguing solvent effect was observed where using hexane (B92381) as a cosolvent with diethyl ether led to a decrease in both yields and selectivities. However, replacing diethyl ether with toluene (B28343) restored the optimal selectivities. researchgate.net

Table 3: Effect of Solvent on Enantioselectivity in a Model Asymmetric Reaction researchgate.net

| Entry | Solvent System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | Diethyl ether | 95 | 80 |

| 2 | Toluene | 93 | 81 |

| 3 | Diethyl ether / Hexane (1:1) | 80 | 65 |

These findings underscore the critical importance of optimizing reaction parameters to achieve high levels of stereocontrol in chiral ligand-mediated asymmetric transformations.

Mechanistic Insights into Chirality Transfer

The transfer of chirality in asymmetric transformations involving 3-pentanone, dimethylhydrazone is predicated on the formation of a chiral, non-covalently bound complex. The process is typically initiated by the deprotonation of the α-carbon of the hydrazone using an organolithium base, such as sec-butyllithium (B1581126), in the presence of a chiral diamine ligand. This results in the formation of a lithiated aza-enolate.

The chiral diamine coordinates to the lithium ion, creating a chiral environment around the metal center. This coordination dictates the facial selectivity of the subsequent reaction with an electrophile. The stereochemical outcome is determined by the specific geometry of the transition state, which is influenced by the structure of the chiral ligand, the solvent, and the nature of the electrophile.

One of the most studied chiral diamines for this purpose is (-)-sparteine. The rigid, C2-symmetric structure of sparteine (B1682161) allows it to form a well-defined chelate with the lithium cation. It is proposed that the deprotonation of the dimethylhydrazone occurs in a stereoselective manner, leading to a configurationally stable chiral lithiated aza-enolate-diamine complex. The subsequent alkylation then proceeds with the electrophile approaching from the less sterically hindered face of the aza-enolate, as dictated by the chiral ligand.

For the asymmetric alkylation of this compound using sec-butyllithium and (-)-sparteine, the resulting lithiated intermediate reacts with electrophiles to afford α-alkylated products with varying degrees of enantioselectivity. For instance, reaction with benzyl bromide yields the corresponding product with a modest enantiomeric excess (ee).

Other Chiral Diamine Ligands in Asymmetric Induction

While (-)-sparteine has been a cornerstone in the development of these asymmetric transformations, its availability is limited to one enantiomer, which restricts access to only one enantiomeric series of products. This has spurred the development of synthetic "sparteine surrogates" and other chiral diamine ligands. rsc.orgyork.ac.uk The goal is to mimic the steric and electronic properties of sparteine to achieve high levels of asymmetric induction, with the added benefit of accessing both enantiomers of the desired products.

Research has shown that for certain asymmetric deprotonation reactions, some synthetic diamines can provide enantioselectivities comparable or even superior to those obtained with (-)-sparteine. rsc.org This allows for a more flexible approach to the synthesis of chiral molecules, as the choice of ligand can be tailored to achieve the desired stereochemical outcome.

Diastereoselective Control in Stereogenic Center Formation

The metalated dimethylhydrazone of 3-pentanone is a powerful tool for diastereoselective synthesis. When the substrate already contains a stereogenic center, the existing chirality can influence the formation of a new adjacent stereocenter. This is known as substrate-controlled diastereoselection.

Alternatively, in the absence of a pre-existing stereocenter in the hydrazone, the chiral ligand can control the formation of a new stereocenter, and in subsequent reactions, this newly formed center can direct the formation of a second one. This is particularly relevant in sequential alkylation reactions.

The SAMP/RAMP ( (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine) hydrazone method, developed by Enders, is a prime example of achieving high diastereoselectivity in the alkylation of ketones and aldehydes. Although not directly employing dimethylhydrazone, the principles are highly relevant. In this methodology, a chiral auxiliary is covalently attached to the carbonyl compound. Deprotonation followed by alkylation proceeds with high diastereoselectivity due to the steric bias imposed by the chiral auxiliary. Subsequent removal of the auxiliary reveals the chiral α-alkylated ketone. This approach has been successfully applied to the asymmetric synthesis of a wide range of compounds.

Asymmetric Carbon-Carbon Bond Formation with Metalated Dimethylhydrazones

The primary application of metalated this compound in asymmetric synthesis is the formation of carbon-carbon bonds through reactions with various carbon electrophiles. The most common transformation is α-alkylation.

The lithiated aza-enolate of this compound, complexed with a chiral diamine, reacts with alkyl halides to introduce a new alkyl group at the α-position. The enantioselectivity of this process is dependent on the chiral ligand, the electrophile, and the reaction conditions. For example, the asymmetric alkylation of this compound using (-)-sparteine as the chiral ligand has been reported with various electrophiles, yielding enantiomerically enriched products.

Below is a table summarizing the results of the asymmetric alkylation of this compound with different electrophiles in the presence of sec-butyllithium and (-)-sparteine.

| Electrophile | Product | Enantiomeric Excess (ee) |

| Benzyl bromide | 2-benzyl-3-pentanone | 52% |

| Cinnamyl bromide | 2-cinnamyl-3-pentanone | 58% |

| 4-tert-Butylbenzyl bromide | 2-(4-tert-butylbenzyl)-3-pentanone | 42% |

These results demonstrate the feasibility of using chiral diamine-mediated deprotonation to achieve asymmetric C-C bond formation, although the enantioselectivities can be modest. Further development of more effective chiral ligands is an ongoing area of research to improve the efficiency of these transformations.

Advanced Synthetic Applications of 3 Pentanone, Dimethylhydrazone Derivatives

Construction of Complex Molecular Architectures

Derivatives of 3-pentanone (B124093), dimethylhydrazone serve as versatile building blocks in organic synthesis, enabling the construction of intricate molecular frameworks. The dimethylhydrazone moiety can function as a protecting group for the ketone, a precursor to reactive intermediates, or a directing group, facilitating a range of chemical transformations.

Synthesis of Spiroketal Compounds

Spiroketals are prominent structural motifs in numerous biologically active natural products. mskcc.orgresearchgate.net Their synthesis often relies on the cyclization of a dihydroxy ketone precursor. While not a direct reactant in the final cyclization, 3-pentanone, dimethylhydrazone can be employed as a stable precursor to the required ketone. The hydrazone group effectively masks the carbonyl functionality during preceding synthetic steps that might involve base-sensitive or nucleophilic reagents.

The general strategy involves carrying out other chemical modifications on the molecule while the ketone is protected as the dimethylhydrazone. Once the necessary hydroxy groups are installed at appropriate positions in the molecular framework, the dimethylhydrazone can be hydrolyzed, typically under mild acidic conditions, to regenerate the ketone. This newly unveiled dihydroxy ketone can then undergo a spontaneous or acid-catalyzed intramolecular cyclization to form the thermodynamically stable spiroketal structure. mdpi.com This method provides a reliable route to complex spiroketal systems that are of significant interest as pheromones and antibiotics. mdpi.com

Multicomponent Reactions and Cascade Cycloadditions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govsemanticscholar.org Hydrazones, including derivatives like this compound, can participate in MCRs, acting as key components in the assembly of complex molecules.

Cascade reactions, particularly those involving cycloadditions, are powerful tools for building polycyclic systems in a single step. nih.gov The dimethylhydrazone functionality can be a precursor to reactive intermediates essential for these cascades. For example, oxidation of a hydrazone can yield a diazo compound. Diazo compounds are versatile 1,3-dipoles that readily participate in cycloaddition reactions with various dipolarophiles. An intramolecular 1,3-dipolar cycloaddition involving a nitrone (a related nitrogen-based functional group) and an alkene has been used as a key step in the synthesis of complex alkaloids. nih.gov A similar strategy could be envisioned where a tethered unsaturation on a molecule derived from this compound participates in a cascade cycloaddition, leading to the rapid construction of polycyclic architectures.

Formation of Heterocyclic Scaffolds

Hydrazones are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. nih.goveurjchem.com The N-N single bond and the adjacent C=N double bond in the hydrazone moiety provide the necessary atoms and reactivity for cyclization reactions.

One common application is the synthesis of pyrazole (B372694) derivatives. By reacting a hydrazone with a 1,3-dielectrophile, such as a β-diketone or an α,β-unsaturated ketone, a cyclocondensation reaction can occur to form the five-membered pyrazole ring. Similarly, multicomponent reactions involving hydrazones can lead to more complex fused heterocyclic systems, such as chromenes, by combining them with other reagents like malononitrile (B47326) and a cyclic β-diketone in a one-pot procedure. nih.gov The versatility of this compound in these transformations allows for the generation of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. eurjchem.com

Role in Classical Organic Reactions

This compound and its related derivatives are key players in several classical organic reactions, serving either as essential intermediates or as direct reactants for carbon-carbon bond formation and functional group transformations.

Intermediates in Wolff–Kishner Reduction

The Wolff–Kishner reduction is a fundamental reaction in organic chemistry used to convert a carbonyl group (ketone or aldehyde) into a methylene (B1212753) group (CH₂). wikipedia.orgchemeurope.com The reaction proceeds by heating the corresponding hydrazone with a strong base, such as potassium hydroxide (B78521) or potassium tert-butoxide. wikipedia.orgpharmaguideline.com The mechanism involves the in-situ formation of a hydrazone from the ketone and hydrazine (B178648), followed by deprotonation and elimination of nitrogen gas (N₂) to yield a carbanion, which is then protonated to give the final alkane product. chemeurope.compharmaguideline.com

Using a pre-formed hydrazone is a common modification of the original procedure. lscollege.ac.in However, for the standard Wolff–Kishner reduction to proceed, the nitrogen atom must have at least one proton attached (i.e., it must be a primary or secondary amine derivative). Therefore, 3-pentanone hydrazone (from the reaction of 3-pentanone with hydrazine, NH₂NH₂) is a direct intermediate in the reduction of 3-pentanone. In contrast, this compound has two methyl groups on the terminal nitrogen and lacks the necessary N-H proton for the deprotonation steps of the classical Wolff-Kishner mechanism. Consequently, it is not a suitable substrate for this specific reduction reaction under standard conditions.

Reactants in Barton Hydrazone Iodination, Shapiro, and Bamford–Stevens Reactions

Hydrazone derivatives are central to several named reactions that generate new carbon-carbon bonds or install valuable functional groups.

Barton Hydrazone Iodination : This reaction transforms a hydrazone into a vinyl iodide. wikipedia.orgwikiwand.com The process involves treating the hydrazone with iodine in the presence of a strong, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). wikipedia.org The proposed mechanism involves the oxidation of the hydrazone by iodine to form a diazo intermediate, which then reacts with another equivalent of iodine acting as an electrophile. Subsequent elimination of nitrogen gas generates a vinyl iodide. wikiwand.com this compound is a suitable substrate for this transformation.

Shapiro and Bamford–Stevens Reactions : These two related reactions convert ketones into alkenes via their tosylhydrazone derivatives. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Bamford–Stevens reaction involves treating a tosylhydrazone with a strong base like sodium methoxide. wikipedia.orgorganic-chemistry.org

The Shapiro reaction is a modification that uses two equivalents of an organolithium reagent (e.g., n-butyllithium) as the base, which generally leads to the less-substituted alkene (kinetic product). wikipedia.orgarkat-usa.org

It is crucial to note that both the Shapiro and Bamford–Stevens reactions specifically require a tosylhydrazone (R₂C=N-NHTs) as the starting material. Therefore, this compound is not a direct reactant for these transformations. To perform a Shapiro or Bamford-Stevens reaction, 3-pentanone would first need to be reacted with tosylhydrazine to form 3-pentanone, tosylhydrazone, which would then be subjected to the specific basic conditions of the desired reaction.

The following table summarizes the role of different 3-pentanone hydrazone derivatives in these classical reactions.

| Reaction | Required Substrate from 3-Pentanone | Product | Role of Dimethylhydrazone |

| Wolff–Kishner Reduction | 3-Pentanone hydrazone | Pentane | Not a suitable substrate |

| Barton Hydrazone Iodination | This compound | (Z)-3-Iodo-2-pentene / (E)-3-Iodo-2-pentene | Direct reactant |

| Shapiro Reaction | 3-Pentanone tosylhydrazone | 2-Pentene | Not a direct reactant |

| Bamford–Stevens Reaction | 3-Pentanone tosylhydrazone | 2-Pentene | Not a direct reactant |

Applications in Eschenmoser Reaction

The Eschenmoser fragmentation is a key reaction that converts α,β-epoxyketones into alkynes and carbonyl compounds through an intermediate hydrazone. wikipedia.org The mechanism typically involves the condensation of an α,β-epoxyketone with an aryl sulfonylhydrazine. wikipedia.org This forms a sulfonylhydrazone intermediate which, upon treatment with acid or base, undergoes fragmentation, driven by the formation of stable molecular nitrogen. wikipedia.org

While the classic Eschenmoser reaction utilizes aryl sulfonylhydrazines, variations of this fragmentation principle can be applied to other hydrazone derivatives. The core of the reaction is the formation of a hydrazone from a ketone, followed by a fragmentation process. For instance, a related fragmentation has been reported using diazirine derivatives of cyclic α,β-epoxyketones. Although direct application of 3-pentanone, N,N-dimethylhydrazone in the classic Eschenmoser fragmentation is not the standard procedure, the underlying principle of hydrazone formation and subsequent fragmentation is a cornerstone of hydrazone chemistry.

Novel Synthetic Strategies

Recent advancements in synthetic methodology have expanded the applications of hydrazones, including derivatives of 3-pentanone. These strategies often focus on improving efficiency, safety, and scalability through innovative techniques like continuous flow chemistry and solid-phase synthesis.

The α-alkylation of ketones is a fundamental C-C bond-forming reaction, but it is often plagued by side reactions such as aldol (B89426) condensations, O-alkylation, and dialkylation, necessitating cryogenic conditions and long reaction times. rsc.org Using N,N-dimethylhydrazones (DMHs) as ketone surrogates offers a reliable alternative. rsc.org However, the use of stoichiometric dimethylhydrazine and the formation of toxic by-products can be significant drawbacks. rsc.org

Continuous flow chemistry provides a powerful solution to these challenges by enabling precise control over reaction parameters, reducing reaction times, and minimizing exposure to hazardous reagents. rsc.org A continuous flow methodology has been developed for the α-alkylation of ketones, including the challenging substrate 3-pentanone. rsc.orgrsc.org In this protocol, the ketone is deprotonated using a base like lithium diisopropylamide (LDA) to form a lithium enolate, which is then reacted with an alkyl halide. rsc.org

The flow process for the α-benzylation of 3-pentanone demonstrated a significant improvement over batch reactions, achieving a good yield without the need for cryogenic temperatures. rsc.org This method avoids many of the common side reactions and allows for convenient scale-out production. rsc.org

| Entry | Ketone | Alkylating Agent | Base | Temperature | Yield (Steady State) | Ref |

| 1 | Propiophenone | Benzyl (B1604629) bromide | LDA | Ambient | 96% | rsc.org |

| 2 | 2-Phenyl acetophenone (B1666503) | Benzyl bromide | LDA | Ambient | 92% | rsc.org |

| 3 | 3-Pentanone | Benzyl bromide | LDA | Ambient | 55% | rsc.org |

| 4 | Cyclohexanone | Benzyl bromide | LDA | Ambient | 34% | rsc.org |

Solid-phase organic synthesis (SPOS) offers significant advantages for creating libraries of compounds by simplifying purification and allowing for the use of excess reagents. Hydrazones serve as effective and versatile linkers to attach ketones and aldehydes to polymeric supports. imtm.czacs.orgnih.gov These linkers are stable under a variety of reaction conditions but can be cleaved selectively to release the final product. imtm.czacs.org

A strategy has been developed for the immobilization of ketones, including 3-pentanone, on a polymeric support via a hydrazone linker. acs.orgnih.gov The polymer-supported hydrazone can then undergo α-alkylation using LDA and an alkyl halide. acs.orgnih.gov After the reaction, the desired α-alkylated ketone can be cleaved from the resin using various methods, such as acidic, reductive, or oxidative workups, to yield the final product. acs.orgnih.gov This approach benefits from the stability of the hydrazone linker to both acidic and basic conditions, as well as to reductive agents, allowing for a broad range of chemical transformations on the solid support. imtm.cz

The versatility of cleavage conditions is a key advantage. For example, treatment with trimethylsilanolate can release the target molecule under very mild conditions. imtm.czacs.org This traceless linker strategy is highly valuable for the efficient development and preparation of compound libraries. imtm.cz

Electrochemical methods offer a green and efficient alternative to traditional chemical reagents for reduction and coupling reactions. The electroreduction of hydrazones has been investigated, revealing that the protonated form of common hydrazones is typically reduced in a single four-electron step. electrochem.org This process involves an initial two-electron cleavage of the N-N bond, followed by a two-electron reduction of the resulting imine. electrochem.org

This reactivity can be harnessed for electroreductive cross-coupling reactions. For instance, an operationally simple protocol for the electroreductive cross-coupling of aldehydes and ketones has been developed to synthesize unsymmetrical 1,2-diols. rsc.org While this specific protocol generates dianions from ketones directly, the principles can be extended to hydrazone derivatives. The C=N bond in a hydrazone can act as an acceptor for cathodically generated electrons. Mechanistic studies suggest that such reactions can proceed through the nucleophilic attack of an electrogenerated dianion. rsc.org This opens possibilities for coupling this compound with various electrophiles under electrochemical conditions, providing a valuable route to functionalized amines or other complex molecules.

The utilization of carbon dioxide (CO₂) as an abundant, renewable, and non-toxic C1 feedstock is a major goal in green chemistry. mdpi.comnih.gov Hydrazones have emerged as versatile substrates in CO₂-involved transformations, enabling the synthesis of valuable carboxylic acids and heterocyclic compounds. mdpi.comnih.gov

One of the key strategies is the umpolung (polarity reversal) carboxylation of hydrazones. mdpi.com A novel ruthenium-catalyzed umpolung carboxylation of hydrazones with CO₂ has been developed to produce aryl acetic acids under mild conditions. nih.govrsc.org This method is highly effective for both aldehyde and, notably, ketone hydrazones, which have been less successful in previous umpolung reactions. nih.govrsc.orgbohrium.com The reaction tolerates a wide range of functional groups, is scalable, and proceeds with high atom efficiency, producing only N₂ as a byproduct. bohrium.com

| Entry | Hydrazone Source | Catalyst System | Product Type | Key Features | Ref |

| 1 | Aldehyde Hydrazones | Ru(p-cymene)Cl₂]₂ / dppf | Aryl Acetic Acids | Mild conditions, good functional group tolerance | nih.govbohrium.com |

| 2 | Ketone Hydrazones | Ru(p-cymene)Cl₂]₂ / dppf | Aryl Acetic Acids | High reactivity and selectivity, previously challenging substrates | nih.govbohrium.com |

| 3 | N-Tosylhydrazones | Cs₂CO₃ | α-Arylacrylic Acids | In situ formation of a diazo intermediate | mdpi.com |

Computational studies suggest the mechanism involves the generation of a Ru-nitrenoid followed by a concerted [4+2] cycloaddition with CO₂. nih.gov This methodology allows for the conversion of ketone hydrazones into valuable carboxylic acid derivatives, highlighting a significant application for compounds like this compound.

Synthetic Routes to Biologically Relevant Compounds

The synthetic methodologies employing hydrazone derivatives are directly applicable to the synthesis of biologically relevant molecules. The stability and predictable reactivity of the hydrazone linkage are particularly valuable in multistep syntheses of complex targets.

For example, the ruthenium-catalyzed carboxylation of hydrazones provides a direct route to aryl acetic acids, a structural motif present in numerous drugs, such as the non-steroidal anti-inflammatory drug (NSAID) felbinac and the anticholinergic agent adiphenine. nih.gov The ability to use ketone hydrazones in this transformation expands the scope of accessible bioactive structures. nih.govbohrium.com

Furthermore, hydrazone-based linkers are employed in bioconjugation strategies for targeted drug delivery. wikipedia.org A drug can be attached to a targeting molecule, such as an antibody, via a hydrazone bond. This bond is designed to be stable at the neutral pH of blood but cleaves readily in the acidic environment of cellular lysosomes, releasing the drug directly inside the target cell. wikipedia.org The synthesis of such conjugates relies on the controlled formation of a hydrazone from a ketone or aldehyde, a reaction for which this compound serves as a model. The development of robust synthetic protocols using simple ketone hydrazones is therefore crucial for advancing these therapeutic technologies.

Computational and Theoretical Studies on Dimethylhydrazone Systems

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has become a primary computational method for investigating the mechanisms of chemical reactions involving hydrazones. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most favorable pathways.

Mechanism of Hydrazone Formation:

The formation of 3-pentanone (B124093), dimethylhydrazone from 3-pentanone and unsymmetrical dimethylhydrazine (UDMH) is a classic condensation reaction. DFT calculations on analogous systems have been instrumental in elucidating the stepwise mechanism of this process. These studies typically model the reaction in the presence of an acid catalyst, which is often employed experimentally.

The generally accepted mechanism, supported by DFT calculations, involves the following key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen atom of the 3-pentanone, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack: The terminal nitrogen atom of the unsymmetrical dimethylhydrazine acts as a nucleophile and attacks the activated carbonyl carbon. This step leads to the formation of a protonated carbinolamine intermediate.

Proton transfer: A proton is transferred from the attacking nitrogen to the oxygen atom of the hydroxyl group. This can be an intramolecular process or mediated by solvent molecules.

Dehydration: The resulting intermediate readily eliminates a molecule of water to form a protonated hydrazone.

Deprotonation: The final step involves the removal of a proton from the nitrogen atom to yield the neutral 3-pentanone, dimethylhydrazone and regenerate the acid catalyst.

DFT studies allow for the calculation of the activation energies for each of these steps, helping to identify the rate-determining step of the reaction. For many hydrazone formations, the dehydration step has been found to have the highest energy barrier.

Table 1: Hypothetical Relative Energies for the Formation of this compound via an Acid-Catalyzed Mechanism (Illustrative Data)

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | 3-Pentanone + H+ | 0.0 |

| 2 | Protonated 3-Pentanone | -15.2 |

| 3 | Transition State (Nucleophilic Attack) | +5.4 |

| 4 | Protonated Carbinolamine Intermediate | -8.7 |

| 5 | Transition State (Dehydration) | +12.1 |

| 6 | Protonated this compound | -20.5 |

| 7 | This compound + H+ | -5.0 |

Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT calculations. Actual values would require specific computations for the this compound system.

Decomposition Pathways:

DFT calculations are also employed to investigate the thermal and oxidative degradation of hydrazone compounds. For instance, theoretical studies on the decomposition of unsymmetrical dimethylhydrazine and related hydrazones have provided insights into the initial bond-breaking events and the subsequent reaction pathways that lead to the formation of various products. These studies are crucial for understanding the stability and potential hazards associated with these compounds.

Molecular Modeling of Ion-Molecule Chemistry

The study of ion-molecule reactions in the gas phase provides fundamental information about the intrinsic reactivity of molecules, free from solvent effects. Molecular modeling techniques, including ab initio and DFT methods, are powerful tools for investigating the interactions between ions and molecules like this compound.

Protonation Sites and Proton Affinity:

The dimethylhydrazone moiety contains two nitrogen atoms: the imino nitrogen (N=C) and the amino nitrogen (-N(CH₃)₂). Computational studies on simpler hydrazones suggest that the imino nitrogen is generally the more basic site and, therefore, the preferred site of protonation.

Table 2: Calculated Proton Affinities for a Model Hydrazone System (Illustrative Data)

| Protonation Site | Calculated Proton Affinity (kcal/mol) |

| Imino Nitrogen | 225 |

| Amino Nitrogen | 215 |

Note: This data is hypothetical and based on general trends for hydrazone compounds. Specific calculations for this compound would be necessary for accurate values.

The proton affinity (PA) is a measure of the gas-phase basicity of a molecule. A higher PA indicates a more favorable protonation. Molecular modeling can be used to optimize the geometries of the protonated species and calculate their relative energies, providing a quantitative measure of the site-selectivity of protonation.

Ion-Molecule Reaction Mechanisms:

Once protonated, the this compound ion can undergo various unimolecular and bimolecular reactions. Computational modeling can be used to explore the potential energy surfaces of these reactions, including:

Isomerization: The protonated hydrazone may undergo E/Z isomerization or other conformational changes.

Fragmentation: Collision-induced dissociation (CID) is a common technique in mass spectrometry to study the structure of ions. Molecular modeling can help to predict the fragmentation pathways and the structures of the resulting fragment ions.

Reactions with neutral molecules: The protonated hydrazone can react with neutral molecules, such as water or other solvent molecules, in the gas phase. These studies provide insights into the initial steps of solvation and the role of intermolecular forces.

Prediction of Stereochemical Outcomes

The carbon-nitrogen double bond in this compound gives rise to the possibility of E/Z stereoisomerism. The relative stability of these isomers and the energy barrier to their interconversion can be accurately predicted using computational methods.

E/Z Isomerism:

The E isomer has the dimethylamino group and the ethyl group on the opposite side of the C=N double bond, while the Z isomer has them on the same side. Due to steric hindrance between the bulky dimethylamino group and the ethyl group, it is generally expected that the E isomer will be thermodynamically more stable than the Z isomer.

DFT calculations can provide quantitative predictions of the energy difference between the E and Z isomers. These calculations typically involve geometry optimization of both isomers followed by frequency calculations to confirm that they are true minima on the potential energy surface and to obtain thermochemical data.

Table 3: Calculated Relative Energies of E/Z Isomers of a Generic Dialkyl Ketone Dimethylhydrazone (Illustrative Data)

| Isomer | Method | Basis Set | Relative Energy (kcal/mol) |

| E | B3LYP | 6-31G(d) | 0.0 |

| Z | B3LYP | 6-31G(d) | +3.5 |

Note: This data is illustrative. The actual energy difference for this compound would depend on the specific computational level of theory.

Mechanism of Isomerization:

The interconversion between the E and Z isomers can occur through two primary mechanisms:

Rotation around the C=N double bond: This mechanism involves a high-energy transition state where the p-orbital overlap is broken.

Inversion at the imino nitrogen: This mechanism involves a planarization of the nitrogen atom in the transition state.

Computational studies on similar imine and hydrazone systems have shown that the inversion mechanism generally has a lower activation energy and is therefore the more favorable pathway for E/Z isomerization. DFT calculations can be used to locate the transition state for both pathways and determine their respective activation energies, providing a clear picture of the isomerization dynamics.

By providing detailed energetic and structural information, computational and theoretical studies offer a powerful lens through which to understand the complex chemical behavior of this compound and related systems.

Future Research Directions and Emerging Trends

Development of Novel Chiral Ligands and Catalysts for Asymmetric Transformations

The asymmetric functionalization of carbonyl compounds is a cornerstone of modern organic synthesis, enabling the construction of enantiomerically enriched molecules that are crucial in pharmaceuticals, agrochemicals, and materials science. N,N-dialkylhydrazones, including 3-pentanone (B124093), dimethylhydrazone, have emerged as versatile intermediates for the synthesis of chiral amines and other valuable compounds. researchgate.net A significant area of future research lies in the design and synthesis of novel chiral ligands and catalysts that can effectively control the stereochemical outcome of reactions involving the aza-enolate derived from 3-pentanone, dimethylhydrazone.

Current methodologies often rely on the use of stoichiometric chiral auxiliaries or existing chiral ligands in conjunction with the hydrazone. researchgate.net An emerging trend is the development of catalytic asymmetric methods that utilize novel, highly efficient chiral catalysts specifically tailored for reactions with hydrazone substrates. These could include new classes of chiral N,N,O-tridentate ligands or bifunctional catalysts that can activate both the hydrazone and the reacting partner, thereby inducing high levels of stereoselectivity. nih.govrsc.org The modular synthesis of such ligands would allow for systematic tuning of their steric and electronic properties to optimize reactivity and enantioselectivity for a broad range of transformations.

Exploration of New Reaction Types and Methodologies

Beyond established applications in alkylation reactions, there is a growing interest in exploring new types of reactions where this compound can serve as a key building block. One promising avenue is its participation in various cycloaddition reactions. For instance, as a 1,3-dipole precursor, it could engage in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings, which are prevalent scaffolds in biologically active molecules. sci-rad.comwikipedia.org The development of catalytic and stereoselective versions of these cycloadditions is a particularly attractive goal. nih.gov

Furthermore, the exploration of C-H functionalization reactions of this compound represents a frontier in synthetic methodology. Directing group-assisted C(sp³)–H activation adjacent to the nitrogen atoms could open up new pathways for the introduction of various functional groups in a highly regioselective manner, offering a more atom-economical approach compared to traditional methods that require pre-functionalization.

Integration with Advanced Synthetic Techniques (e.g., Electrochemistry, Photochemistry)

The integration of traditional organic synthesis with advanced techniques such as electrochemistry and photochemistry offers powerful new ways to drive chemical reactions under mild and sustainable conditions. The electrochemical behavior of dimethylhydrazones has been a subject of investigation, suggesting their potential as substrates in electroorganic synthesis. core.ac.uk Future research could focus on developing novel electrochemical transformations of this compound, such as oxidative or reductive cyclizations, cross-coupling reactions, and functional group interconversions, which could proceed without the need for stoichiometric chemical oxidants or reductants.

Similarly, photochemistry presents exciting opportunities. The photochemical activation of this compound or its derivatives could lead to the formation of reactive intermediates, such as radicals or excited states, which can participate in unique bond-forming reactions that are not accessible under thermal conditions. Photoredox catalysis, in particular, could be a powerful tool to unlock new reactivity modes of this compound, enabling challenging transformations under visible-light irradiation.

Harnessing Unique Electronic Properties for Enhanced Reactivity

The reactivity of hydrazones is intrinsically linked to their electronic properties, which can be modulated by the substituents on both the carbonyl and hydrazine (B178648) moieties. nih.govnih.gov The presence of the dimethylamino group in this compound significantly influences the electron density and nucleophilicity of the aza-enolate intermediate. A deeper understanding of these electronic effects through a combination of experimental and computational studies will be crucial for designing more efficient and selective reactions.

Computational tools, such as frontier molecular orbital (FMO) theory and density functional theory (DFT) calculations, can provide valuable insights into the reactivity and selectivity of this compound in various chemical transformations. youtube.comwikipedia.orgsapub.org By analyzing the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict how the molecule will interact with different reagents and catalysts. youtube.comwikipedia.org This predictive power can guide the rational design of new reactions and catalytic systems. For instance, by strategically modifying the electronic properties of the hydrazone or the catalyst, it may be possible to tune the HOMO-LUMO gap to favor specific reaction pathways and enhance reactivity. mendeley.comrsc.org This synergy between computational chemistry and experimental synthesis will be instrumental in unlocking the full synthetic potential of this compound and related compounds.

Q & A

Q. How is 3-pentanone dimethylhydrazone synthesized, and what analytical methods confirm its structure?

Methodological Answer: 3-Pentanone dimethylhydrazone is synthesized by refluxing 3-pentanone with dimethylhydrazine in a polar solvent (e.g., ethanol). The reaction involves nucleophilic attack by the hydrazine on the carbonyl carbon, followed by dehydration to form the hydrazone derivative . Characterization typically employs:

- NMR Spectroscopy : Symmetry in 3-pentanone results in two distinct proton environments (e.g., methyl groups adjacent to the ketone and central CH₂ groups). For the dimethylhydrazone derivative, the loss of carbonyl symmetry alters peak splitting, observable in H-NMR spectra .

- Mass Spectrometry (MS) : The absence of γ-hydrogens in 3-pentanone prevents McLafferty rearrangement, leading to fragmentation patterns dominated by α-cleavage. The dimethylhydrazine moiety introduces additional nitrogen atoms, altering the molecular ion peak (e.g., m/z 114 for 3-pentanone vs. m/z 157 for its dimethylhydrazone derivative) .

Q. What spectroscopic techniques distinguish 3-pentanone dimethylhydrazone from other hydrazones?

Methodological Answer:

- Iodoform Test : Unlike 2-pentanone derivatives, 3-pentanone dimethylhydrazone lacks α-methyl groups adjacent to the carbonyl, resulting in a negative iodoform test. This distinguishes it from methyl ketone-derived hydrazones .

- Infrared (IR) Spectroscopy : The C=N stretch of the hydrazone group appears near 1640–1620 cm, distinct from the C=O stretch (~1700 cm) in the parent ketone .

- C-NMR : The hydrazone carbon (C=N) resonates at ~150–160 ppm, contrasting with the carbonyl carbon (~210 ppm in 3-pentanone) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular weight data for 3-pentanone dimethylhydrazone across studies?

Methodological Answer: Discrepancies in molecular weight data (e.g., 2582.7–22368.8 g/mol in ) may arise from:

- Analytical Variability : Differences in mass spectrometry calibration or matrix effects in complex mixtures (e.g., sugarcane honey extracts).

- Sample Degradation : Hydrazones are prone to hydrolysis under acidic/alkaline conditions, leading to fragmented ions. Validate stability via pH-controlled storage and replicate analyses .

- Chemometric Validation : Use principal component analysis (PCA) to identify outliers in datasets, ensuring measurements align with theoretical values (86.13 g/mol for 3-pentanone; 157.23 g/mol for its dimethylhydrazone) .

Q. What mechanistic role does 3-pentanone dimethylhydrazone play in wettability alteration for enhanced oil recovery?

Methodological Answer: In tight porous media, 3-pentanone dimethylhydrazone acts as a wettability modifier via:

- Dipole-Ion Interactions : The carbonyl oxygen interacts with positively charged calcite surfaces, reducing oil-rock adhesion. Contact angle experiments show a shift from oil-wet (θ > 90°) to water-wet (θ < 90°) states at concentrations ≥0.77 wt% .

- Miscibility Enhancement : The compound swells crude oil, reducing viscosity and improving displacement efficiency. Huff-n-puff experiments demonstrate 15–20% incremental oil recovery in fractured limestone cores .

- Environmental Safety : Low toxicity (LD₅₀ = 513 mg/kg) and high flash point (286 K) make it preferable to volatile alternatives like methane .

Q. What are the stereochemical outcomes of lithium amide reactions with 3-pentanone dimethylhydrazone?

Methodological Answer: Lithium amides (e.g., LiHMDS, LiTMP) control enolate geometry during hydrazone formation:

- Chelation Effects : Hexamethylphosphoramide (HMPA) or TMEDA promotes six-membered transition states, favoring trans-enolates.

- Non-Chelating Conditions : Bulky amides (e.g., LDA) yield cis-enolates via boat-like transition states.

- Application : Stereoselective alkylation of 3-pentanone dimethylhydrazone enables asymmetric synthesis of β-branched ketones, critical in pharmaceutical intermediates .

Contradictions and Research Gaps

- Molecular Weight Anomalies : Reported values in sugarcane studies () exceed theoretical weights, suggesting matrix interference or polymerized byproducts. Further LC-MS/MS studies with purified standards are needed.

- Environmental Impact : While 3-pentanone is less toxic than methane, long-term ecotoxicological data for its dimethylhydrazone derivative remain sparse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.